molecular formula C20H19ClN2O3 B3298752 N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide CAS No. 898405-72-6

N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide

Cat. No.: B3298752
CAS No.: 898405-72-6
M. Wt: 370.8 g/mol
InChI Key: NCUBEATYRZDRHE-UHFFFAOYSA-N
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Description

This compound features a spirocyclic scaffold combining a benzopyran moiety fused with a piperidine ring, substituted at the 1'-position with a carboxamide group linked to a 3-chlorophenyl substituent.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-14-4-3-5-15(12-14)22-19(25)23-10-8-20(9-11-23)13-17(24)16-6-1-2-7-18(16)26-20/h1-7,12H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUBEATYRZDRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with a suitable piperidine derivative, followed by cyclization and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as Lewis acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents that target specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic or Piperidine-Carboxamide Scaffolds

Spiro[1-benzopyran-2,4'-piperidine] Derivatives
  • 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride (CymitQuimica):
    This compound shares the spirocyclic benzopyran-piperidine core but substitutes the carboxamide group with a fluorine atom. Its synthesis and discontinuation in commercial catalogs suggest challenges in stability or scalability compared to carboxamide derivatives .

  • 1'-Acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one: Features an acetylated piperidine nitrogen and a hydroxyl group on the benzopyran ring.
Piperidine/Piperazine-Carboxamide Analogues
  • It exhibits a melting point of 193.3–195.2 °C and moderate synthetic yield (47.7%), suggesting comparable thermal stability to the target compound. The quinazolinone core may confer distinct hydrogen-bonding interactions versus the benzopyran system .
  • N-(4-Iodophenyl)-4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (25) :
    Substitutes the benzopyran with a benzodiazol-1-yl group and uses an iodophenyl substituent. The iodine atom’s bulkiness and electron-deficient nature may reduce cell permeability compared to the 3-chlorophenyl group in the target compound .

Table 1: Key Physicochemical Properties of Selected Analogues
Compound Name Melting Point (°C) Synthetic Yield (%) Core Structure
N-(3-Chlorophenyl)-4-oxo-3,4-dihydrospiro[benzopyran-piperidine]-1'-carboxamide Not reported Not reported Spiro benzopyran
A5 (Quinazolinone-piperazine) 193.3–195.2 47.7 Quinazolinone
A4 (2-Chlorophenyl variant) 197.9–199.6 45.2 Quinazolinone
A6 (4-Chlorophenyl variant) 189.8–191.4 48.1 Quinazolinone
6-Fluoro-spiro[benzopyran-piperidine] hydrochloride Not reported Discontinued Spiro benzopyran
Key Observations:
  • Substituent Position Effects : Chlorine at the 3-position (A5) results in a higher melting point than the 4-chloro derivative (A6), indicating stronger crystal lattice interactions .
  • Core Structure Impact: Quinazolinone derivatives (A2–A6) generally exhibit higher melting points (>189 °C) compared to spirocyclic benzopyran derivatives, likely due to enhanced planar stacking of the quinazolinone ring .

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound may optimize steric and electronic interactions in hydrophobic binding pockets, as seen in A5’s moderate yield and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide

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